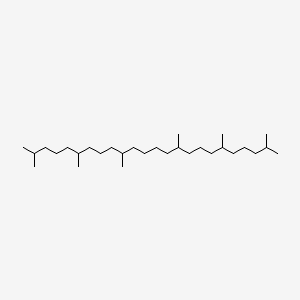
Patent
US07691792B1
Procedure details


Dehydrosqualene prepared above was placed in a one liter Parr pressure reactor and 1.1 g of 5% Pd/C was added. The vessel was sealed and evacuated under house vacuum for twenty minutes (ca. 20 ton) and then pressurized with hydrogen gas up to 950 psi. The reaction is initially exothermic. After the initial exothermic stage of the reaction was complete the reaction temperature was maintained at 40° C. by external heating and later at 60° C. Hydrogen gas was added as needed to maintain the reaction rate. After 47 hours the reaction was judged complete by GCMS analysis so the crude reaction product was filtered through a silica gel pad 3 inches in diameter×3 inches high and the silica gel was washed with 550 mL 5% ethyl acetate in hexanes. After removal of the solvent by rotary evaporation the crude squalane weighed 332.6 g. The product was distilled in 3 batches using a Kugelrohr bulb to bulb apparatus to give 282.4 g squalane (83.4% yield over both steps).


Name
Yield
83.4%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:30])=[CH:3][CH2:4][CH2:5]/[C:6](/[CH3:29])=[CH:7]/[CH2:8][CH2:9]/[C:10](/[CH3:28])=[CH:11]/[CH:12]=[CH:13]\[CH:14]=[C:15](/[CH3:27])\[CH2:16][CH2:17]/[CH:18]=[C:19](\[CH3:26])/[CH2:20][CH2:21][CH:22]=[C:23]([CH3:25])[CH3:24]>[Pd]>[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][CH:19]([CH2:18][CH2:17][CH2:16][CH:15]([CH2:14][CH2:13][CH2:12][CH2:11][CH:10]([CH2:9][CH2:8][CH2:7][CH:6]([CH2:5][CH2:4][CH2:3][CH:2]([CH3:30])[CH3:1])[CH3:29])[CH3:28])[CH3:27])[CH3:26])[CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated under house vacuum for twenty minutes (ca. 20 ton)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by external heating and later at 60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Hydrogen gas was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction rate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
so the crude reaction product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a silica gel pad 3 inches in diameter×3 inches high
|
WASH
|
Type
|
WASH
|
|
Details
|
the silica gel was washed with 550 mL 5% ethyl acetate in hexanes
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by rotary evaporation the crude squalane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The product was distilled in 3 batches
|
Outcomes


Product
Details
Reaction Time |
47 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 282.4 g | |
| YIELD: PERCENTYIELD | 83.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
